molecular formula C8H7IO3 B8557825 2-Hydroxy-3-iodo-5-methoxy-benzaldehyde

2-Hydroxy-3-iodo-5-methoxy-benzaldehyde

Cat. No. B8557825
M. Wt: 278.04 g/mol
InChI Key: HYIFHROKLAQUGH-UHFFFAOYSA-N
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Patent
US07022733B2

Procedure details

To a solution of 2-hydroxy-5-methoxy-benzaldehyde (15.97 g, 104.9 mmole) in 375 mL dichloromethane at −15° C. was added tetraethylammonium diacetoxyiodate (48.06 g, 128.1 mmole) over 15 minutes. After stirring overnight, an additional amount of tetraethylammonium diacetoxyiodate (46.93 g, 125.1 mmole) was added over 15 minutes. The reaction was stirred for an additional 12 hours, concentrated, and added to 2N HCl. The mixture was extracted into ethyl acetate and the combined organic phases were washed with saturated sodium bicarbonate, water, brine, and dried with magnesium sulfate. The organic phases were concentrated in vacuo and the residue was loaded on to silica gel and chromatographed with silica gel (hexanes:ethyl acetate, 9:1) to afford 3.47 g (11.9%) of iodide as a yellow solid: Mp=103–105° C.; 1H NMR (DMSO-d6) δ 11.3 (s, 1H), 9.73 (s, 1H), 7.60 (d, 1 H, J=3.0 Hz,), 7.07 (d, 1 H, J=3.1 Hz), 3.83 (s, 3H).
Quantity
15.97 g
Type
reactant
Reaction Step One
Name
tetraethylammonium diacetoxyiodate
Quantity
48.06 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One
Name
tetraethylammonium diacetoxyiodate
Quantity
46.93 g
Type
reactant
Reaction Step Two
Yield
11.9%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5].C(O[I:16](OC(=O)C)([O-])(=O)=O)(=O)C.C([N+](CC)(CC)CC)C>ClCCl>[OH:1][C:2]1[C:9]([I:16])=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
15.97 g
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)OC
Name
tetraethylammonium diacetoxyiodate
Quantity
48.06 g
Type
reactant
Smiles
C(C)(=O)OI(=O)(=O)([O-])OC(C)=O.C(C)[N+](CC)(CC)CC
Name
Quantity
375 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
tetraethylammonium diacetoxyiodate
Quantity
46.93 g
Type
reactant
Smiles
C(C)(=O)OI(=O)(=O)([O-])OC(C)=O.C(C)[N+](CC)(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred for an additional 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
added to 2N HCl
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted into ethyl acetate
WASH
Type
WASH
Details
the combined organic phases were washed with saturated sodium bicarbonate, water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
chromatographed with silica gel (hexanes:ethyl acetate, 9:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1I)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.47 g
YIELD: PERCENTYIELD 11.9%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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